molecular formula C9H11ClN2O2 B3376800 Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate CAS No. 1240598-21-3

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate

Cat. No.: B3376800
CAS No.: 1240598-21-3
M. Wt: 214.65
InChI Key: SUFUMXCNBOXKIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate typically involves the reaction of 2-(chloromethyl)-6-methylpyrimidine-4-carboxylic acid with ethanol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the esterification process. The general reaction scheme is as follows:

[ \text{2-(Chloromethyl)-6-methylpyrimidine-4-carboxylic acid} + \text{Ethanol} \xrightarrow{\text{Dehydrating agent}} \text{this compound} + \text{Water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The methyl group at position 6 can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate and its derivatives involves interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins.

Comparison with Similar Compounds

Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-(bromomethyl)-6-methylpyrimidine-4-carboxylate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and biological activity.

    Ethyl 2-(hydroxymethyl)-6-methylpyrimidine-4-carboxylate: Contains a hydroxymethyl group, making it more hydrophilic and potentially altering its pharmacokinetic properties.

    Ethyl 2-(aminomethyl)-6-methylpyrimidine-4-carboxylate: The presence of an amino group can enhance hydrogen bonding interactions and influence biological activity.

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-3-14-9(13)7-4-6(2)11-8(5-10)12-7/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFUMXCNBOXKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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